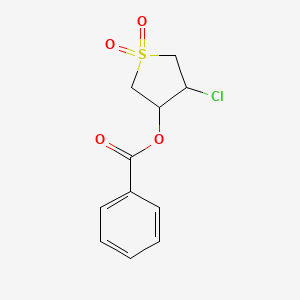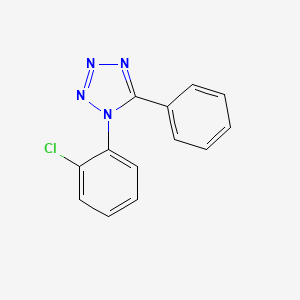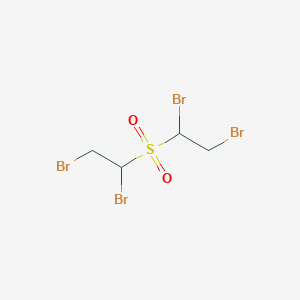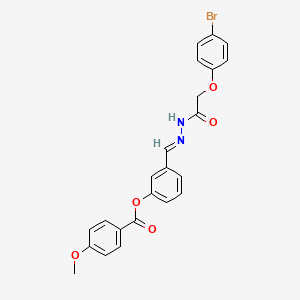
trans-6-Methyl-3-heptene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-6-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is also known by its IUPAC name, (3E)-6-methylhept-3-ene . The structure of this compound includes a double bond between the third and fourth carbon atoms, with a methyl group attached to the sixth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Methyl-3-heptene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 6-methyl-3-heptanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration processes or catalytic dehydrogenation of alkanes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques .
化学反应分析
Types of Reactions:
Oxidation: trans-6-Methyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperoxybenzoic acid) and osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane, 6-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: this compound can participate in electrophilic addition reactions, where halogens (e.g., bromine or chlorine) add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: 6-Methylheptane.
Substitution: Dihalides (e.g., 6-methyl-3,4-dibromoheptane).
科学研究应用
Chemistry: trans-6-Methyl-3-heptene is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in the development of new synthetic methodologies and catalytic processes.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for the production of more complex molecules .
作用机制
The mechanism of action of trans-6-Methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The stereochemistry of the compound influences the outcome of these reactions, often leading to specific regio- and stereoisomers .
相似化合物的比较
Similar Compounds:
cis-6-Methyl-3-heptene: The cis isomer of trans-6-Methyl-3-heptene, differing in the spatial arrangement of substituents around the double bond.
3-Methyl-3-heptene: A structural isomer with the double bond located at the third carbon but without the trans configuration.
6-Methyl-1-heptene: An isomer with the double bond at the first carbon position.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct physical and chemical properties compared to its cis and other structural isomers. This configuration affects its reactivity, boiling point, and interactions with other molecules .
属性
| 66225-20-5 | |
分子式 |
C8H16 |
分子量 |
112.21 g/mol |
IUPAC 名称 |
(E)-6-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+ |
InChI 键 |
PMPISKBGRHSPEE-AATRIKPKSA-N |
手性 SMILES |
CC/C=C/CC(C)C |
规范 SMILES |
CCC=CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(2-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12001301.png)

![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)








![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
